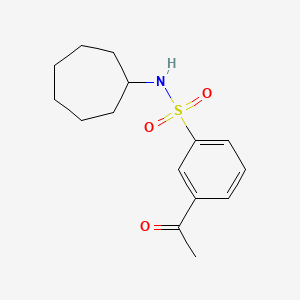
3-acetyl-N-cycloheptylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-N-cycloheptylbenzene-1-sulfonamide is a chemical compound with the CAS number 732272-39-8 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of 3-acetyl-N-cycloheptylbenzene-1-sulfonamide is C15H21NO3S . The InChI code is 1S/C15H21NO3S/c1-12(17)13-7-6-10-15(11-13)20(18,19)16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9H2,1H3 .Physical And Chemical Properties Analysis
3-acetyl-N-cycloheptylbenzene-1-sulfonamide has a molecular weight of 295.4 . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor-associated Isozyme IX
A comprehensive study on the inhibition of tumor-associated isozyme Carbonic Anhydrase (CA) IX by sulfonamide derivatives, including compounds similar to 3-Acetyl-N-cycloheptylbenzene-1-sulfonamide, has shown promising results. These compounds were synthesized from corresponding anilines through a series of reactions, showing potent inhibition against CA IX with inhibition constants in the range of 12-40 nM. This detailed study suggests potential applications of these compounds as antitumor agents, highlighting their importance in designing potent and selective inhibitors for cancer therapy (Ilies et al., 2003).
Solid Acid Catalysts from Sulfonated Polydivinylbenzenes
Research into sulfonated polydivinylbenzenes, which share structural motifs with 3-Acetyl-N-cycloheptylbenzene-1-sulfonamide, has led to the development of efficient and stable solid acid catalysts. These catalysts, synthesized from sulfonation of swelling mesoporous polydivinylbenzenes, exhibit high surface area, abundant mesoporosity, and a high concentration of sulfonic groups. They have been shown to outperform conventional arenesulfonic and propyl-sulfonic group-functionalized mesoporous silicas in various esterification and acylation reactions, indicating their significant utility in catalysis (Liu et al., 2010).
Anticancer and Radiosensitizing Properties
A novel series of sulfonamide derivatives, including structures akin to 3-Acetyl-N-cycloheptylbenzene-1-sulfonamide, have been synthesized and evaluated for their in-vitro anticancer activity. These derivatives demonstrated significant potential against human tumor liver cell lines, with some compounds exhibiting higher activity than doxorubicin. Furthermore, certain compounds among these were evaluated for their ability to enhance the cell-killing effect of γ-radiation, presenting a new avenue for the development of anticancer and radiosensitizing agents (Ghorab et al., 2015).
Broad Spectrum Antimicrobial and Antiproliferative Agents
Research on N-ethyl-N-methylbenzenesulfonamide derivatives has unveiled their potential as effective antimicrobial and antiproliferative agents. These compounds, synthesized from 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, were tested against human cell lines, showing significant cytotoxic activity. Particularly, compounds with imidazo[2,1-b]thiazole and 2-cyanomethyl thiazole moieties exhibited potent cytotoxic activities, suggesting their potential in antimicrobial and cancer treatments (Abd El-Gilil, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-acetyl-N-cycloheptylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12(17)13-7-6-10-15(11-13)20(18,19)16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSIECSFBGMKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-cycloheptylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

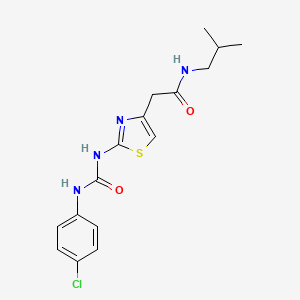
![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

![N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2755634.png)

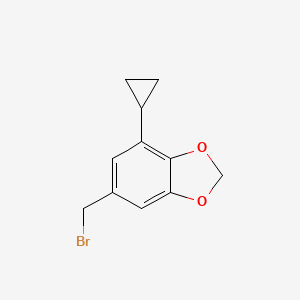
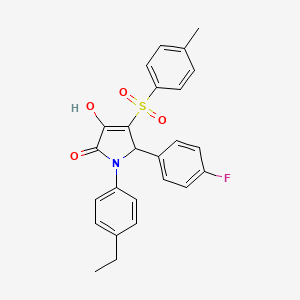
![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)
![2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2755641.png)
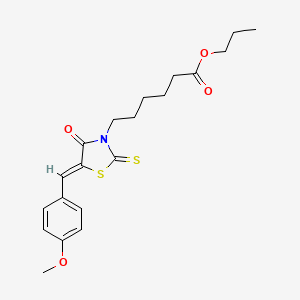
![5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2755647.png)
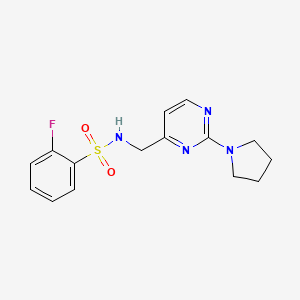

![2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2755652.png)